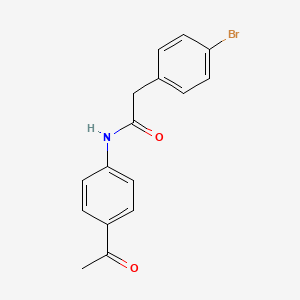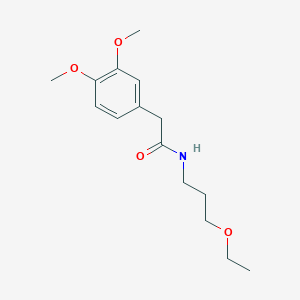
N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide often involves multi-step organic reactions, including acetylation, bromination, and amide bond formation. For example, compounds with related structures have been synthesized through reactions involving ethyl 2-(2-isopropylphenoxy)acetic acid, 2-diaminobenzene, and other reagents under controlled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by techniques such as X-ray crystallography, which reveals the dihedral angles between different phenyl rings and the acetamide group, indicating the spatial arrangement of the molecule's atoms (Praveen et al., 2013). These studies highlight the importance of hydrogen bonding and other intermolecular interactions in the solid-state structure.
Chemical Reactions and Properties
Chemical properties of N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide derivatives include their reactivity towards various chemical reagents. For instance, the reductive carbonylation of nitrobenzene derivatives to form acetamides demonstrates the compound's ability to undergo transformation under specific conditions, contributing to the synthesis of pharmacologically relevant molecules (Vavasori et al., 2023).
Aplicaciones Científicas De Investigación
Understanding Chemical Compounds in Research
Scientific research delves into understanding the properties, applications, and effects of chemical compounds through various approaches. Studies may focus on the compound's potential therapeutic uses, its environmental impact, mechanisms of action, and interactions with biological systems. For example, research on acetaminophen (a well-known analgesic) explores its adsorption from water, highlighting environmental protection efforts and the mechanisms involved in removing pharmaceutical pollutants from water sources (Igwegbe et al., 2021).
Environmental Impact and Removal Strategies
The environmental impact of pharmaceuticals, including the processes for their removal from water, is a significant area of research. Studies address the efficiency of various adsorbents in eliminating pollutants like acetaminophen from water, investigating the mechanisms of action and optimizing removal strategies to protect aquatic environments and human health (Vo et al., 2019).
Metabolism and Toxicity Studies
Understanding the metabolism and potential toxicity of compounds is crucial for assessing their safety and therapeutic potential. Research into the metabolism of paracetamol (acetaminophen) and its genetic differences showcases the complexity of drug metabolism and its implications for individual susceptibility to toxicity (Zhao & Pickering, 2011).
Therapeutic Uses and Mechanisms of Action
Exploring the therapeutic uses and mechanisms of action of chemical compounds contributes to the development of new treatments and understanding of their effects on biological systems. For instance, the review of acetaminophen's analgesic effects offers insights into its known and novel mechanisms of action, highlighting its role in pain management and the ongoing research to fully understand its analgesic properties (Ohashi & Kohno, 2020).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11(19)13-4-8-15(9-5-13)18-16(20)10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOYWIWMBXSKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)
![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)